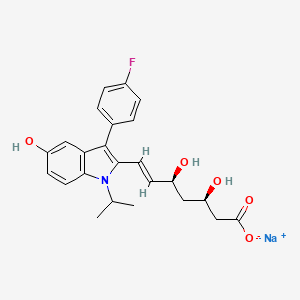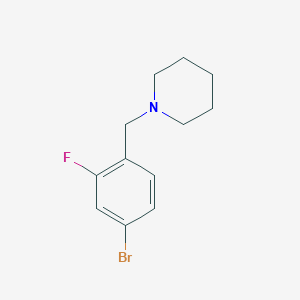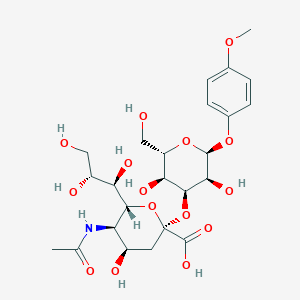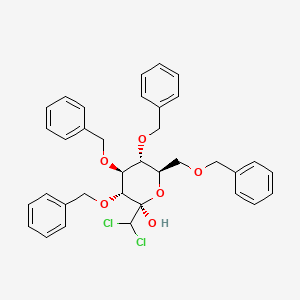![molecular formula C13H15N5O4S2 B1149421 (Z)-2-(2-aMinothiazol-4-yl)-2-(hydroxyiMino)-N-((5-Methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1, CAS No. 178422-44-1](/img/new.no-structure.jpg)
(Z)-2-(2-aMinothiazol-4-yl)-2-(hydroxyiMino)-N-((5-Methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)-N-((5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-4-yl)thio)acetamide: is a complex organic compound featuring a thiazole ring, a hydroxyimino group, and a furothiazinone moiety
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-aminothiazole and 5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-4-yl chloride.
Step-by-Step Synthesis:
Reaction Conditions: The reactions are typically carried out in solvents like ethanol or methanol at temperatures ranging from 0°C to 50°C, depending on the specific step.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This includes:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For improved efficiency and scalability.
Purification: Techniques such as crystallization, distillation, and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the hydroxyimino group can yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the furothiazinone moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Due to its structural similarity to known antibiotics, it is being studied for its potential to inhibit bacterial growth.
Enzyme Inhibition: Potential inhibitor of enzymes involved in bacterial cell wall synthesis.
Medicine
Drug Development: Investigated for its potential as a lead compound in the development of new antibiotics.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Material Science: Used in the development of new materials with specific properties.
作用機序
The compound exerts its effects primarily through the inhibition of bacterial enzymes involved in cell wall synthesis. The hydroxyimino group interacts with the active site of the enzyme, preventing the formation of the bacterial cell wall and leading to cell death. The thiazole ring and furothiazinone moiety enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetamide: Lacks the furothiazinone moiety, resulting in lower antimicrobial activity.
(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)-N-phenylacetamide: Contains a phenyl group instead of the furothiazinone moiety, altering its binding properties and efficacy.
Uniqueness
The presence of the furothiazinone moiety in (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)-N-((5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-4-yl)thio)acetamide provides enhanced binding affinity and specificity, making it a more potent antimicrobial agent compared to its analogs.
特性
CAS番号 |
178422-44-1 |
|---|---|
分子式 |
C13H15N5O4S2 |
分子量 |
369.4193 |
同義語 |
(Z)-2-(2-aMinothiazol-4-yl)-2-(hydroxyiMino)-N-((5-Methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl)Methyl)acetaMide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one](/img/structure/B1149339.png)


![[(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B1149346.png)

![2-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(dimethoxyphosphinyl)acetic acid ethyl ester](/img/structure/B1149350.png)
![[(Z)-1-pyridin-2-ylethylideneamino]methanol](/img/structure/B1149351.png)

![(4'-(Hexyloxy)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1149353.png)
